Sulfonosine

Description

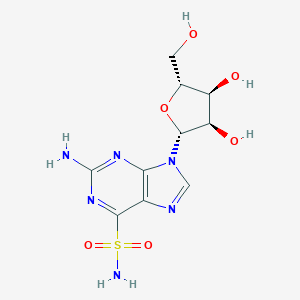

Structure

3D Structure

Properties

CAS No. |

123002-39-1 |

|---|---|

Molecular Formula |

C10H14N6O6S |

Molecular Weight |

346.32 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfonamide |

InChI |

InChI=1S/C10H14N6O6S/c11-10-14-7-4(8(15-10)23(12,20)21)13-2-16(7)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,14,15)(H2,12,20,21)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

MJTPWFJOPBGTTM-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |

Synonyms |

2-amino-9-beta-ribofuranosylpurine-6-sulfonamide sulfonosine |

Origin of Product |

United States |

Synthetic Methodologies for Sulfonosine and Its Analogs

Strategic Approaches to Sulfonosine Core Synthesis

The construction of the fundamental this compound structure relies on established and innovative techniques in organic chemistry. Key strategies involve the formation of the sulfonyl group through nucleophilic substitution and the assembly of the nucleoside framework via multi-step synthetic sequences.

Nucleophilic Substitution Reactions for Sulfonyl Formation

The formation of the sulfonyl group, a cornerstone of the this compound structure, is frequently accomplished through nucleophilic substitution reactions at a tetracoordinate sulfur atom. nih.gov This process typically involves the reaction of a nucleophile with a sulfonyl chloride, which serves as a powerful electrophile. d-nb.infonih.gov The mechanism of this bimolecular nucleophilic substitution (SN-S) is often analogous to the SN2 reaction at a carbon center, proceeding through a single transition state and resulting in an inversion of the configuration at the sulfur atom. nih.gov

The reactivity of arenesulfonyl chlorides in these substitution reactions can be influenced by steric factors. For instance, the presence of ortho-alkyl groups on an arenesulfonyl chloride can lead to a counterintuitive acceleration of the substitution rate. This is attributed to a rigid and sterically compressed ground state structure, which increases its reactivity. nih.gov

An alternative strategy involves the activation of less reactive sulfonamides. A primary sulfonamide can be converted into a highly reactive sulfonyl chloride intermediate, which is then readily attacked by various nucleophiles. d-nb.info This approach is particularly valuable for late-stage functionalization in complex molecules. Furthermore, the synthesis of sulfonyl purine (B94841) nucleosides has been achieved through methods like SNAr displacement of a halopurine precursor, followed by an oxidation step to form the final sulfonyl derivative. ntu.ac.uk

| Reagent Class | Role | Reaction Type | Reference |

| Sulfonyl Chlorides | Electrophile | Nucleophilic Substitution | d-nb.infonih.gov |

| Primary Sulfonamides | Precursor to Electrophile | Activation then Substitution | d-nb.info |

| Halopurines | Electrophilic Precursor | SNAr Displacement & Oxidation | ntu.ac.uk |

| Heterocyclic Amines | Nucleophile | Nucleophilic Substitution | nih.gov |

Multi-step Chemical Synthesis Pathways for Nucleoside Analogs

The construction of nucleoside analogs, including those with sulfonyl groups, is an exercise in multi-step synthesis, where each step builds upon the last to create the final, complex structure. libretexts.org A representative pathway involves the modification of a pre-existing nucleoside, such as adenosine. For example, C2-modified adenosine analogs bearing a (β-keto)sulfone group have been synthesized through a carefully planned sequence of reactions. mdpi.com

This synthesis begins with a protected 2-aminoadenosine derivative. The amino group is converted into an iodovinylsulfone moiety through a series of steps. Subsequent treatment with aqueous acetic acid in methanol efficiently transforms the iodovinylsulfone into the target β-ketosulfone. mdpi.com The removal of protecting groups then yields the final nucleoside analog. Each step in such a sequence requires careful selection of reagents and reaction conditions to ensure high yields and prevent unwanted side reactions. youtube.com

A summary of a synthetic pathway for a C2-modified β-ketosulfone adenosine analog is presented below. mdpi.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Protected (Z)-β-aminovinylsulfone adenosine | AcOH (aq) in MeOH, rt, 24 h | Protected β-ketosulfone adenosine | 85 |

| 2 | Protected β-ketosulfone adenosine | Tetrabutylammonium fluoride (B91410) (TBAF) | Unprotected β-ketosulfone adenosine | 88 |

Design and Synthesis of this compound Derivatives

The creation of this compound derivatives allows for the systematic exploration of structure-activity relationships. This involves chemical modification of the core structure, including the purine ribonucleoside component and the sulfonyl group itself, often with careful consideration of the resulting stereochemistry.

Modifications of the Purine Ribonucleoside Moiety

Modification of the purine base is a key strategy for generating this compound analogs. The exocyclic amine groups of purine ribonucleosides like adenosine and guanosine are common targets for functionalization. A notable method involves the reaction between the -NH₂ groups of these nucleobases and ex situ generated sulfonyl fluoride. acs.orgnih.gov This reaction yields nucleosides equipped with a sulfamoyl fluoride moiety, which can serve as a handle for further derivatization. acs.orgnih.gov

Another site for modification on the purine ring is the C2 position. Synthetic routes have been developed to introduce reactive groups, such as (β-iodovinyl)sulfone, at this position on adenosine. mdpi.com These groups can then be converted into other functionalities, like β-ketosulfones, or be used to couple with other molecules. The synthesis of modified purine bases can also be achieved through the reaction of primary purines, such as adenine (B156593) and guanine (B1146940), with various amines, leading to N-alkylated derivatives. nih.gov

Introduction and Functionalization of the Sulfonyl Group

The direct introduction of a sulfonyl-containing group onto a nucleoside is a critical step in the synthesis of this compound and its derivatives. One effective method is the reaction of ribonucleosides with sulfonyl fluoride, which attaches a sulfamoyl fluoride group to the nucleobase's primary amine. nih.gov This sulfamoyl fluoride group is particularly useful as it can undergo a selective Sulfur Fluoride Exchange (SuFEx) reaction with a wide range of amines, leading to diverse sulfamide-functionalized nucleosides. acs.org

The sulfonyl group can also be built from other sulfur functionalities. For instance, a 4′-thio pyrimidine nucleoside can be oxidized to its corresponding 4′-sulfinyl derivative. rsc.org In other contexts, (β-halovinyl)sulfones attached to a nucleoside are highly reactive towards nucleophiles. They can react with thiols or amines via an addition-elimination mechanism to yield functionalized β-thiovinylsulfones or β-(dialkylamino)vinyl sulfones, respectively. mdpi.com This demonstrates how an installed sulfonyl group can be further functionalized to create a variety of analogs.

| Functionalization Strategy | Reagents | Resulting Group | Reference |

| Sulfur Fluoride Exchange (SuFEx) | Various Amines | Sulfamide | acs.orgnih.gov |

| Nucleophilic Addition-Elimination | Propanethiol, Et₃N | β-thiovinylsulfone | mdpi.com |

| Nucleophilic Addition-Elimination | Diisopropylamine | β-(dialkylamino)vinyl sulfone | mdpi.com |

| Oxidation | Oxidizing Agent | Sulfinyl from Thioether | rsc.org |

Stereoselective Synthesis Considerations

The synthesis of nucleoside analogs like this compound requires stringent control over stereochemistry at multiple chiral centers, primarily within the ribose sugar moiety. It is crucial to form the β-anomer of the nucleoside, which is the naturally occurring configuration. Stereoselective glycosylation methods are employed to ensure this outcome. nih.govrsc.org

When the sulfur atom of the sulfonyl-related group is itself a stereocenter, as in sulfoxides or sulfoximines, its configuration must also be controlled. researchgate.net The stereoselective synthesis of chiral sulfinyl compounds, for example, can be achieved through several methods, including the stereoselective oxidation of prochiral sulfenyl compounds or the conversion of one sulfinyl derivative into another using chiral auxiliaries. nih.gov Sugar-derived alcohols like diacetone-d-glucose have proven to be particularly useful as chiral auxiliaries in the diastereoselective preparation of sulfinates, which are precursors to other chiral sulfur compounds. nih.gov The use of chiral N-tert-butanesulfinyl imines is another powerful strategy, where the sulfinyl group acts as an auxiliary to direct the stereochemical outcome of subsequent reactions. nih.gov These principles are directly applicable to the synthesis of this compound analogs where the sulfur atom is a chiral center.

Advanced Synthetic Techniques and Methodologies

The synthesis of this compound, a nucleoside analog characterized by a sulfonyl group, and its derivatives leverages advanced organic chemistry techniques to achieve high efficiency, selectivity, and sustainability. These methods are critical for producing novel compounds for further study.

Catalysis is a cornerstone in the modern synthesis of sulfone-containing molecules, offering pathways that are more efficient than classical stoichiometric methods. yale.edu In the context of this compound analogs, catalytic strategies are primarily employed to construct the key carbon-sulfur bonds and the sulfonyl moiety itself.

Transition-metal catalysis, particularly with palladium, copper, and nickel, has been instrumental in forming C-S bonds. rsc.org For instance, palladium-catalyzed cross-coupling reactions can unite a pre-functionalized nucleoside scaffold with a sulfur-containing coupling partner. rsc.org Researchers have demonstrated that aryl vinyl sulfones can act as aryl donors in palladium-catalyzed Heck-type reactions, showcasing the versatility of the sulfone group in catalytic cycles. rsc.org Similarly, copper-catalyzed methods have been developed for the efficient insertion of sulfur dioxide (SO₂) into organic frameworks, a direct approach to forming the sulfonyl bridge integral to this compound's structure. mdpi.com

Recent innovations include the development of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions that utilize 1-sulfonyl glycals as stable electrophiles, a method applicable to the synthesis of complex nucleoside analogs. rsc.org Furthermore, organocatalysis presents a metal-free alternative; for example, 2,2,2-trifluoroacetophenone can catalyze the selective oxidation of sulfides to sulfones using hydrogen peroxide as the oxidant. organic-chemistry.org These catalytic methods not only improve yields but also offer greater control over stereochemistry, which is crucial for the biological activity of nucleoside analogs.

The integration of green chemistry principles into the synthesis of this compound and its analogs is an area of growing importance, aiming to reduce the environmental impact of chemical processes. yale.edu This approach is guided by the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and solvents. yale.eduacs.org

A key focus is on minimizing waste and maximizing the incorporation of all starting materials into the final product, a concept known as atom economy. yale.eduacs.org Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of catalysts that can be recycled, reducing waste. yale.eduhuarenscience.com The development of catalysts based on earth-abundant metals like iron and copper is a significant step toward more sustainable synthesis. huarenscience.com

The choice of solvents is another critical aspect. acs.org Research efforts are directed at replacing hazardous solvents with greener alternatives such as water or bio-based solvents. huarenscience.com Moreover, designing synthetic routes that operate at ambient temperature and pressure can significantly reduce energy consumption. yale.eduacs.org The principle of reducing unnecessary derivatization, such as the use of protecting groups, is also applied to streamline synthetic pathways, which in turn requires fewer reagents and generates less waste. yale.eduacs.org By adhering to these principles, the synthesis of this compound can be made more economically and environmentally sustainable. huarenscience.com

Characterization of Synthesized this compound Compounds

Following synthesis, the rigorous characterization of this compound compounds is essential to confirm their chemical structure, identity, and purity. This is accomplished through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural elucidation of novel compounds like this compound. currenta.demoravek.com

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic connectivity and three-dimensional structure of a molecule in solution. nuvisan.comresolvemass.ca One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. resolvemass.ca Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between atoms, helping to piece together the complete molecular structure. resolvemass.ca For complex nucleoside analogs, these methods are indispensable for assigning stereochemistry and confirming the precise location of the sulfonyl group. resolvemass.ca

Mass Spectrometry (MS) determines the precise molecular weight of the synthesized compound, which is a fundamental step in its identification. moravek.com High-resolution mass spectrometry (HRMS) can measure mass with enough accuracy to help determine the elemental composition of the molecule. currenta.de Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, keeping it intact to observe the molecular ion peak. currenta.de Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which provides valuable clues about its substructures. currenta.de

The table below illustrates the kind of data obtained from ¹H NMR for a hypothetical this compound compound.

| Proton (¹H) Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 5.95 | d | 4.5 |

| H-2' | 4.30 | t | 5.0 |

| H-3' | 4.15 | t | 5.0 |

| H-4' | 4.50 | m | - |

| H-5'a | 3.85 | dd | 12.0, 2.5 |

| H-5'b | 3.75 | dd | 12.0, 4.0 |

| Base-H | 7.80 | s | - |

This table contains representative, not experimentally derived, data for illustrative purposes.

Chromatographic techniques are essential for determining the purity of synthesized this compound compounds and for separating them from any unreacted starting materials, byproducts, or other impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mdpi.com By passing the synthesized compound through a column, such as a reverse-phase C18 column, a chromatogram is generated where different compounds elute at different retention times. umich.eduthepharmajournal.com

The purity of the this compound sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. umich.edu UPLC, an advancement of HPLC, uses smaller particle sizes in the column and higher pressures, resulting in faster analysis times and better resolution, which is particularly useful for separating closely related impurities. currenta.demdpi.com These methods are highly sensitive and can quantify purity levels with great precision, ensuring the quality of the compound for subsequent applications. mdpi.com

The following table shows a typical output from an HPLC purity analysis.

| Peak No. | Compound | Retention Time (min) | Peak Area (%) |

| 1 | Impurity A | 3.45 | 0.25 |

| 2 | Impurity B | 4.12 | 0.15 |

| 3 | This compound | 5.78 | 99.55 |

| 4 | Impurity C | 6.20 | 0.05 |

This table contains representative, not experimentally derived, data for illustrative purposes.

Structure Activity Relationship Sar Studies of Sulfonosine

Systematic Structural Modifications and Their Impact on Molecular Activity

The sulfonyl group (-SO2-) and its derivatives, such as sulfonamides (-SO2NH-), are critical components of many biologically active compounds. Modifications to this moiety can significantly influence a compound's physicochemical properties, such as its acidity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with target proteins. ekb.eg

Research on a series of nucleoside derivatives bearing a sulfonamide scaffold has demonstrated the importance of substituents on this group for potent inhibitory activity against enzymes like protein arginine methyltransferase 5 (PRMT5). nih.gov For instance, the introduction of various substituents on the sulfonamide nitrogen (N1-position) of sulfanilamide-related compounds can modulate their activity. While monosubstituted derivatives often exhibit significant biological activity, double substitution at the N1-position generally leads to inactive compounds. ekb.eg This suggests a specific steric and electronic requirement in the binding pocket of the target enzyme.

A study on 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a non-nucleoside inhibitor of HIV-1 reverse transcriptase, highlights the role of the phenylsulfonyl group in the molecule's activity, indicating that the sulfonyl moiety is a key pharmacophoric element. acs.org Furthermore, in the synthesis of certain purine (B94841) derivatives, the sulfonamide bond at the 9-position of the purine core was found to be closely related to their inhibitory activity against the Hepatitis C virus. researchgate.net

The following table illustrates the impact of substituents on the sulfonyl moiety of a generic sulfonylated nucleoside analog on its biological activity.

| Substituent (R) | Modification | Impact on Activity |

| H | Unsubstituted sulfonamide | Baseline activity |

| Methyl | Small, electron-donating group | May increase or decrease activity depending on the target |

| Phenyl | Bulky, aromatic group | Can enhance activity through additional binding interactions |

| Halogens (F, Cl, Br) | Electron-withdrawing group | Can modulate electronic properties and membrane permeability |

This table is a representative illustration based on general principles of medicinal chemistry and SAR studies of related sulfonamide compounds.

The nucleoside core, comprising a sugar moiety (typically ribose or deoxyribose) and a nucleobase (e.g., purine or pyrimidine), provides the primary scaffold for sulfonosine-type compounds. Modifications to this core are a key strategy for optimizing activity and selectivity.

Studies on nucleoside analogues have shown that even minor changes to the nucleobase or the sugar can have profound effects on biological activity. For example, in a series of nucleoside derivatives targeting PRMT5, modifications at the C-6 position of the purine base were found to be detrimental to activity, whereas hydrophobic substitutions at the C-2 position were well-tolerated. nih.govnih.gov This indicates that the C-6 position may be involved in critical interactions with the target enzyme, while the C-2 position is more amenable to modification to improve properties like solubility or cell permeability.

The synthesis of C2-substituted adenine (B156593) nucleosides bearing a (β-iodovinyl)sulfone or a (β-keto)sulfone group demonstrates the feasibility of introducing reactive functional groups onto the nucleobase. mdpi.com These modifications can serve as probes for studying molecular interactions or for covalent modification of the target protein.

Furthermore, the replacement of the furanose ring oxygen with sulfur to create 4'-thionucleosides represents a significant alteration of the nucleoside core. chemrxiv.orgrsc.org This bioisosteric replacement changes the conformation of the furanose ring and the hydrolytic stability of the glycosidic bond, which can lead to altered biological activity and pharmacokinetic properties. chemrxiv.org

The table below summarizes the effects of variations in the nucleoside core on the activity of this compound-type compounds.

| Modification | Location | Example | General Impact on Activity |

| Base Substitution | C-2 of Purine | Introduction of hydrophobic groups | Often tolerated; can improve physicochemical properties. nih.gov |

| Base Substitution | C-6 of Purine | Introduction of bulky groups | Often detrimental to activity. nih.gov |

| Sugar Modification | 2'-Position | 2'-C-methylation | Can enhance antiviral activity. nih.gov |

| Sugar Modification | 4'-Position | Replacement of oxygen with sulfur (4'-thionucleoside) | Alters ring conformation and metabolic stability. chemrxiv.orgrsc.org |

This table is a representative summary based on published SAR studies of various nucleoside analogs.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. acs.org Since biological targets like enzymes and receptors are chiral, they can exhibit different affinities for different stereoisomers of a drug molecule. chemrxiv.org

For nucleoside analogs, the stereochemistry of the sugar moiety is particularly important. The natural configuration of nucleosides is typically the D-isomer, and often, only one anomer (α or β) is biologically active. For instance, in the synthesis of certain C-nucleoside analogs, the β-anomer was found to be the desired, active form. nih.gov

In the context of sulfonylated nucleosides, the stereochemistry at chiral centers within the sugar ring and at any stereogenic centers in the sulfonyl-containing side chain can significantly influence activity. A study on a non-calcemic sulfone analog of vitamin D3 demonstrated that only the analog with the natural 1α,3β-diol functionality was antiproliferative, while its diastereomer with an unnatural A-ring stereochemistry was inactive. nih.gov This highlights the high degree of stereospecificity required for biological activity.

The Z-stereochemistry of a (β-aminovinyl)sulfone substituent on an adenine nucleoside was found to be stabilized by hydrogen bonding, indicating that specific spatial arrangements are favored and likely important for receptor binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of untested compounds and for understanding the physicochemical properties that are important for activity.

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov Pharmacophore models are developed by aligning a set of active molecules and identifying the common features that are responsible for their activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. eurekaselect.comnih.gov

For nucleoside analogs, pharmacophore models have been successfully developed to identify the crucial features for inhibitory activity against various enzymes. For example, a pharmacophore model for nucleoside analog inhibitors of Plasmodium falciparum deoxyuridine-5'-triphosphate nucleotidohydrolase (PfdUTPase) identified one hydrogen bond donor, one hydrogen bond acceptor, one hydrophobic feature, and one aromatic ring as essential for activity. eurekaselect.com Similarly, a pharmacophore model for nucleoside bisubstrate analog inhibitors of MbtA in Mycobacterium tuberculosis highlighted the importance of two hydrogen bond donors and one hydrogen bond acceptor. nih.gov

These models can then be used to virtually screen large compound libraries to identify new potential inhibitors that fit the pharmacophore, even if they have different chemical scaffolds.

QSAR studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression, are then used to develop equations that correlate these descriptors with the biological activity of the compounds.

In a QSAR study of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate (B1496061) synthetase, a three-dimensional QSAR (3D-QSAR) approach using comparative molecular field analysis (CoMFA) provided excellent results. nih.gov The model revealed that steric and electrostatic fields around the molecules were highly correlated with their inhibitory activity. The resulting contour maps showed regions where increased steric bulk would be beneficial for activity and other regions where it would be detrimental. nih.gov

For a series of sulfonamide Schiff base inhibitors of carbonic anhydrase, a QSAR model was developed using a variety of molecular descriptors, including geometrical, topological, and quantum-mechanical parameters. nih.gov The model successfully identified physicochemical and structural factors that were strongly correlated with the biological activity of the compounds. nih.gov Such models provide a quantitative framework for understanding SAR and for designing more potent analogs.

Conformational Analysis and Flexibility in SAR

The three-dimensional structure of a molecule is not static; rather, molecules, particularly those with rotatable bonds, exist as an ensemble of different conformations. Conformational analysis is the study of the geometries and associated energies of these different spatial arrangements. drugdesign.org In structure-activity relationship (SAR) studies, understanding a molecule's conformational preferences is critical because the biological activity of a ligand is intimately linked to the specific conformation it adopts to bind its target receptor. nih.gov The flexibility of a ligand allows it to adapt its shape to fit into a binding site, a process central to the recognition between a ligand and its biological target. mdpi.com

Computational Studies and Theoretical Chemistry of Sulfonosine

Machine Learning and AI in Molecular Interaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized drug discovery by enabling the rapid prediction of molecular interactions and properties. researchgate.net These technologies are increasingly applied to the study of nucleoside analogs. jbclinpharm.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jbclinpharm.orgnih.gov For purine (B94841) nucleoside analogs and sulfonamides, 2D and 3D-QSAR models have been developed to predict their therapeutic potential, such as antitubercular or anticancer activities. scilit.comnih.govresearchgate.net These models are built using molecular descriptors derived from the compounds' structures and can help in designing more potent analogs. scilit.com For example, a study on imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives incorporating a sulfonamide scaffold utilized a 3D-QSAR model to guide the synthesis of a compound with improved inactivating activity against pepper mild mottle virus. researchgate.net While specific QSAR models for sulfonosine are not detailed, the methodologies are well-established for structurally related compounds. tandfonline.commdpi.com

The general workflow for developing a QSAR model involves:

Creating a dataset of compounds with known biological activity.

Calculating molecular descriptors (e.g., electronic, steric, hydrophobic).

Developing a mathematical model using statistical methods like multiple linear regression or partial least squares.

Validating the model's predictive power. jbclinpharm.orgnih.gov

Interactive Table: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Fraction of variance) | Indicates the goodness of fit of the model. | > 0.6 |

| q² (Cross-Validation Test) | Measures the predictive ability of the model. | > 0.5 |

| r² - q² | The difference should be small to avoid over-fitting. | < 0.3 |

| Fischer Statistics (F) | Represents the statistical significance of the model. | High value |

This table is based on general QSAR modeling principles. jbclinpharm.orgnih.gov

Computational mutagenesis is a technique used to predict how mutations in a target protein, such as an enzyme, will affect its interaction with a ligand like this compound. nih.gov By simulating the effects of amino acid substitutions in the protein's active site, researchers can understand the key residues involved in binding and catalysis. frontiersin.org This information is crucial for explaining drug resistance mechanisms and for designing new drugs that are effective against mutated targets. nih.gov

While specific computational mutagenesis studies involving this compound have not been identified in the provided search results, this approach is widely used in enzyme engineering and drug design. caver.czguildhe.ac.uk The general process involves using software to introduce mutations into a protein's structure and then calculating the change in binding affinity or catalytic efficiency for the ligand of interest. nih.gov

Computational Tools and Software Platforms

A variety of computational tools and software platforms are available for the theoretical study of nucleoside analogs like this compound.

Gaussian: This is a widely used software package for performing a broad range of quantum chemistry calculations, including DFT. chemrxiv.orgresearchgate.net It is employed to optimize molecular structures and predict electronic and thermodynamic properties. acs.orgambermd.org

AMBER (Assisted Model Building with Energy Refinement): This is a suite of programs for molecular dynamics simulations of biomolecules. nih.gov It includes the General Amber Force Field (GAFF and GAFF2), which provides parameters for simulating a wide range of organic molecules, including nucleoside analogs. mdpi.comresearchgate.net However, specific parameters for unique functional groups, like the sulfonamide in this compound, may require custom parameterization. researchgate.netelifesciences.org

Schrödinger Suite (including Maestro): This is a comprehensive platform for drug discovery that includes tools for ligand preparation, protein modeling, molecular docking (Glide), and visualization (Maestro). acs.orgambermd.orgresearchgate.netresearchgate.net Maestro provides a graphical interface for setting up and analyzing computational chemistry jobs.

Other Software:

Discovery Studio: Used for molecular modeling, including QSAR and docking studies. scilit.comambermd.org

MOE (Molecular Operating Environment): A software suite for drug discovery that includes CADD functionalities. nih.gov

VCCLAB (Virtual Computational Chemistry Laboratory): A web-based platform offering access to various computational chemistry programs. mdpi.com

These software platforms are instrumental in advancing the understanding of the structure, properties, and interactions of molecules like this compound, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies in Sulfonosine Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the study of Sulfonosine and its metabolites. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions, which is indispensable for identifying unknown compounds and confirming the identity of known ones.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the detection and quantification of compounds in complex mixtures. In the context of this compound research, LC-MS/MS would be employed to separate this compound from other components in a sample, such as a biological fluid or a reaction mixture, before detection by the mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint for highly specific and sensitive quantification. While specific LC-MS/MS applications for this compound are not extensively detailed in the literature, the methodology is standard for analyzing related purine (B94841) nucleoside analogs and sulfonamides. patsnap.comresearchgate.net For instance, LC coupled with electrospray ionization (ESI) is a common approach for such molecules. researchgate.netacs.org

Table 1: Illustrative LC-MS/MS Parameters for Nucleoside Analog Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

High-Resolution Accurate Mass (HRAM) analysis provides the high mass accuracy and resolving power necessary to determine the elemental composition of this compound and its metabolites. Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently used for this purpose. acs.org For example, HRMS results for compounds structurally related to this compound have been acquired on externally calibrated Ultra-High-Resolution Time-of-Flight (UHR-TOF) mass spectrometers coupled to an electrospray source (ESI-TOF). acs.org This technique allows for the detection of molecular ions in either positive mode (as protonated, sodiated, or ammonium (B1175870) adducts) or negative mode (as deprotonated species), providing unambiguous confirmation of the compound's chemical formula. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional structure of the molecule in solution.

To fully characterize the structure of this compound, a suite of multidimensional NMR experiments is typically employed. These techniques help to resolve complex spectra and establish correlations between different nuclei.

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule. acs.org

Correlation Spectroscopy (COSY): Identifies protons that are spin-spin coupled, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular structure.

These experiments are performed on high-field spectrometers (e.g., 300, 400, or 500 MHz) in deuterated solvents to provide a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. acs.orgslideshare.net

Table 2: Representative ¹H and ¹³C NMR Data for a Related Purine Ribonucleoside Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.0 - 8.5 | ~150 - 155 |

| H-8 | ~8.0 - 8.5 | ~140 - 145 |

| H-1' | ~5.8 - 6.2 (d) | ~88 - 92 |

| H-2' | ~4.5 - 5.0 (m) | ~72 - 76 |

| H-3' | ~4.2 - 4.6 (m) | ~70 - 74 |

| H-4' | ~4.0 - 4.4 (m) | ~85 - 89 |

| H-5' | ~3.6 - 3.9 (m) | ~61 - 65 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative for a purine ribonucleoside scaffold.

NMR spectroscopy is a powerful method for studying the interactions between a ligand, such as this compound, and its biological target (e.g., an enzyme or receptor) at an atomic level. researchgate.net Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the ligand that are in close contact with the target protein. acs.org These studies can reveal the binding site and conformation of this compound when bound to its target, providing critical insights for structure-activity relationship studies and rational drug design. acs.orgresearchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental to this compound research, providing the means to isolate the compound from synthetic reaction mixtures or complex biological samples and to analyze its purity. researchgate.netphysionet.org

The primary method for purification is flash column chromatography. acs.org In this technique, the crude product containing this compound is passed through a column packed with a stationary phase, most commonly high-purity grade silica (B1680970) gel. acs.orgsciengine.com A solvent system (the mobile phase) is chosen to allow for the separation of this compound from impurities based on differential partitioning between the stationary and mobile phases. The separated fractions are collected, and those containing the pure compound are combined and concentrated.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution and sensitivity for determining the purity of a this compound sample. A sample is injected into the HPLC system, and its components are separated on an analytical column. The retention time of the peak corresponding to this compound is used for identification, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Chiral HPLC can also be employed to separate and quantify enantiomers if a chiral center is present. acs.org

Table 3: Common Chromatographic Techniques in this compound Research

| Technique | Primary Application | Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Flash Column Chromatography | Purification | Silica Gel (40–75 μm) | Mixtures of organic solvents (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Quantification | Reversed-phase C18 or C8 | Gradient of aqueous buffers and organic solvents (e.g., Acetonitrile, Methanol) |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Fraction Analysis | Silica Gel on glass or aluminum plates | Similar to flash chromatography solvents |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-9-β-D-ribofuranosylpurine-6-sulfonamide |

| 6-thioguanosine (B559654) |

| Acetonitrile |

| Dichloromethane |

| Ethyl Acetate |

| Formic Acid |

| Hexane |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for the separation, identification, and quantification of this compound. These methods are prized for their high resolution and sensitivity, making them indispensable for purity assessment and quality control.

The fundamental principle of HPLC involves injecting a small volume of a liquid sample, containing this compound, into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation of this compound from impurities is achieved based on the differential interactions of the molecules with the stationary and mobile phases.

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, speed, and sensitivity. The higher operating pressures of UPLC systems allow for faster analysis times without compromising separation efficiency, a critical advantage in high-throughput screening and research environments.

In the analysis of compounds structurally similar to this compound, such as the glycoalkaloids solasonine (B1682107) and solamargine, HPLC methods have been developed and validated with excellent performance. For instance, a validated HPLC-UV method demonstrated linearity over a concentration range of 0.86 to 990.00 µg/mL for solasonine, with a high correlation coefficient (r = 0.9996). researchgate.net The recovery rates from various sample matrices were consistently high, often exceeding 88%. researchgate.net These findings underscore the robustness and reliability of HPLC for the quantitative analysis of complex molecules like this compound.

Below is a hypothetical data table illustrating the type of results that could be obtained from a UPLC analysis of this compound, showcasing its superior performance characteristics compared to traditional HPLC.

Hypothetical UPLC vs. HPLC Performance for this compound Analysis

| Parameter | UPLC | HPLC |

|---|---|---|

| Column Particle Size | 1.7 µm | 5 µm |

| Run Time | 3 minutes | 10 minutes |

| Resolution | 2.5 | 1.8 |

| Peak Width | 0.05 minutes | 0.2 minutes |

| Limit of Detection | 0.01 µg/mL | 0.05 µg/mL |

| Injection Volume | 1 µL | 10 µL |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for further studies, such as structural elucidation or biological assays, preparative chromatography is the method of choice. Unlike analytical chromatography, which focuses on quantification, the primary goal of preparative chromatography is to isolate and purify larger quantities of a target compound.

The process begins with the development of a suitable analytical method that provides good separation of this compound from any impurities. This method is then scaled up for preparative purposes. This involves using a larger column with a greater amount of stationary phase and increasing the flow rate of the mobile phase. The sample containing this compound is injected onto the column, and as the separated components elute, the fraction containing the pure this compound is collected.

Various modes of preparative chromatography, including normal-phase, reversed-phase, size exclusion, and ion-exchange, can be employed depending on the physicochemical properties of this compound. springernature.com Reversed-phase preparative HPLC is a particularly robust and widely used technique for the isolation of a broad range of compounds. springernature.com Following collection, the solvent is typically removed through techniques like evaporation or freeze-drying to yield the purified this compound. rssl.com This ensures that the isolated compound is of sufficient purity for subsequent sensitive analytical procedures. rssl.com

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Several powerful biophysical techniques provide real-time, label-free analysis of these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for monitoring molecular interactions in real time. In a typical SPR experiment to study this compound, a target molecule (e.g., a protein) is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over this surface.

The principle of SPR is based on the detection of changes in the refractive index at the sensor surface. youtube.com When this compound binds to the immobilized target, the mass at the surface increases, causing a change in the refractive index. This change is detected as a shift in the SPR angle, which is directly proportional to the amount of bound this compound. The interaction is monitored over time, generating a sensorgram that shows the association of this compound as it flows over the surface and its dissociation when the flow is replaced with a buffer.

From the sensorgram, crucial kinetic and affinity parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). researchgate.net This information provides a detailed picture of the binding strength and stability of the this compound-target complex.

Below is an illustrative data table of kinetic and affinity parameters that could be derived from an SPR analysis of this compound interacting with a target protein.

Illustrative SPR Data for this compound-Target Interaction

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kₑ) | 20 | nM |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of molecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.netnih.gov

In an ITC experiment involving this compound, a solution of this compound is titrated into a sample cell containing the target molecule. The instrument measures the minute temperature changes that occur as the two molecules interact. An exothermic reaction releases heat, while an endothermic reaction absorbs heat.

The data obtained from an ITC experiment allows for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the this compound-target interaction.

The following is a hypothetical table summarizing the thermodynamic parameters for the binding of this compound to a target protein as determined by ITC.

Hypothetical Thermodynamic Profile of this compound Binding via ITC

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Binding Affinity (Kₐ) | 5.0 x 10⁷ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -18.5 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.5 | kcal/mol |

Fluorescence-Based Methods

Fluorescence-based methods offer a versatile and highly sensitive approach to studying molecular interactions. These techniques rely on changes in the fluorescence properties of a molecule upon binding. If this compound or its binding partner has intrinsic fluorescence, changes in fluorescence intensity, polarization, or lifetime upon complex formation can be monitored.

Alternatively, extrinsic fluorescent probes can be used. One such technique is Förster Resonance Energy Transfer (FRET), which measures the energy transfer between two fluorophores—a donor and an acceptor. nih.gov If this compound and its target are each labeled with an appropriate fluorophore, the proximity changes upon binding can be detected as a change in FRET efficiency.

Fluorescence polarization (FP) is another powerful technique. It measures the change in the tumbling rate of a fluorescently labeled molecule in solution. When a small fluorescently labeled molecule like this compound binds to a much larger target molecule, its tumbling rate slows down, leading to an increase in fluorescence polarization. This change can be used to determine binding affinity.

These fluorescence-based assays are well-suited for high-throughput screening to identify molecules that bind to a specific target. nih.gov

Theoretical Applications and Perspectives of Sulfonosine in Chemical Biology

Sulfonosine as a Chemical Probe for Biological Systems

Chemical probes featuring a sulfonyl fluoride (B91410) or a related sulfonyl exchange warhead are powerful instruments for dissecting cellular mechanisms. nih.gov Their utility stems from their ability to form stable, covalent bonds with specific amino acid residues within proteins, providing a durable signal for detection and analysis. rsc.org This contrasts with non-covalent probes, which can dissociate from their targets. The application of these sulfonyl-based probes has expanded the toolkit of chemical biologists, allowing for the investigation of proteins that were previously difficult to study. nih.govrsc.org

The design of novel tool compounds based on the sulfonyl fluoride motif has opened new avenues for interrogating biological pathways. acs.org Unlike traditional covalent probes that primarily target the highly nucleophilic amino acid cysteine, sulfonyl fluoride-based probes can react with a wider array of residues. nih.govacs.org These include tyrosine, lysine (B10760008), serine, threonine, and histidine, significantly expanding the portion of the proteome that can be targeted. nih.govrsc.org

The development of these tools often involves incorporating the sulfonyl fluoride "warhead" into a molecule that has a natural affinity for a specific protein or binding site. rsc.org For instance, 5′-O-3-((fluorosulfonyl)benzoyl)adenosine (FSBA), an analog of ATP, was designed to target the ATP-binding sites of kinases by covalently modifying a conserved lysine residue. rsc.orgrsc.org Similarly, probes can be engineered with clickable handles, such as alkynes or azides. rsc.org This feature allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) for visualization or enrichment, a strategy known as activity-based protein profiling (ABPP). rsc.org This modular design enables the creation of highly specific and versatile probes for mapping enzyme activity and target engagement in complex biological samples, including live cells. rsc.orgworldpreclinicalcongress.com

Sulfonyl-based probes are exceptionally useful for studying the intricate network of protein-ligand and protein-protein interactions (PPIs) that govern cellular function. rsc.org By forming a permanent covalent bond at or near a binding site, these probes can be used to validate that a ligand engages its intended target within a cell. worldpreclinicalcongress.com The covalent modification of a target protein by a probe can be detected using mass spectrometry, confirming the physical interaction. pnas.org

This technology has proven invaluable for tackling challenging targets, including PPIs, which often lack the deep, well-defined pockets suitable for traditional small-molecule inhibitors. rsc.org A sulfonyl fluoride warhead can be incorporated into a peptide or small molecule that mimics one of the protein partners. rsc.org This creates a covalent probe that can lock the transient PPI in place, facilitating its characterization. rsc.org For example, a sulfonyl fluoride probe was designed to target a tyrosine residue in the transcriptional repressor B-cell lymphoma 6 (BCL6), effectively inhibiting its interaction with other proteins. rsc.org Similarly, another probe was developed to covalently bind to a lysine residue on the Mcl-1 protein, an anti-apoptotic target, resulting in a potent peptide inhibitor. rsc.org These approaches not only validate the interaction but also provide structural insights that can guide the design of improved therapeutic agents. rsc.orgpnas.org

Expanding the Scope of Sulfonyl Exchange Chemistry

Sulfonyl exchange (SuFEx) chemistry, introduced as a next-generation click chemistry reaction, is defined by the reliable and specific reaction of a sulfur(VI) fluoride with a nucleophile. acs.orgacs.org This field has rapidly expanded the ability of chemists to create functional molecules for a variety of applications, from materials science to drug discovery. acs.orgsigmaaldrich.com In chemical biology, its primary impact has been to provide a robust method for covalently linking probes to biomolecules under physiological conditions. nih.gov The expansion of this chemistry beyond sulfonyl fluorides to related structures has introduced new layers of control and specificity. rsc.org

Sulfonyl fluorides (SFs) are considered "privileged" reactive groups, or warheads, in chemical biology. rsc.org This status is due to their unique balance of reactivity and stability. rsc.orgrsc.org Unlike more reactive analogs such as sulfonyl chlorides, SFs are significantly more stable in water, a critical feature for probes used in biological systems. rsc.org However, they retain sufficient electrophilicity to react with specific, context-dependent nucleophilic amino acid side chains (e.g., tyrosine, lysine, serine) within a protein binding pocket. rsc.orgacs.org

The reactivity of the S(VI)-F bond is highly dependent on its local microenvironment. researchgate.net The presence of basic residues like lysine or histidine near a target tyrosine, for example, can facilitate the deprotonation of the tyrosine's hydroxyl group, enhancing its nucleophilicity and promoting the covalent reaction. nih.govrsc.org This context-dependent reactivity helps to minimize off-target labeling, as the probe is most reactive only when bound to its intended target. researchgate.net While SFs can react with the highly abundant nucleophile glutathione (B108866) in the cellular environment, their reactivity can be tuned to favor on-target protein modification. nih.gov Arylfluorosulfates, a related class of warheads, exhibit even greater stability and lower promiscuity, making them suitable for applications requiring long incubation times or in vivo use. nih.gov

A significant advancement in sulfonyl exchange chemistry is the ability to fine-tune the bioactivity and reactivity of chemical probes. rsc.orgacs.org This tunability allows researchers to optimize a probe for a specific target or application, balancing on-target reactivity with off-target effects and stability. rsc.org One of the most powerful strategies for achieving this is through Sulfur-Triazole Exchange (SuTEx) chemistry. rsc.orgnih.gov

In SuTEx, the fluoride of a sulfonyl fluoride is replaced with a triazole leaving group. rsc.org This modification provides several advantages. The chemical properties of the triazole leaving group can be easily modified, which in turn modulates the electrophilicity of the central sulfur atom. rsc.orgresearchgate.net This allows for both coarse and fine adjustments to the probe's reactivity. acs.org For example, probes with 1,2,4-triazolide (B493401) leaving groups show improved selectivity for tyrosine residues over lysines. researchgate.net Furthermore, the triazole itself can be functionalized with fragments or binding elements that direct the probe to a specific protein, acting as a "traceless" linker that is released after the covalent bond forms. rsc.orgsemanticscholar.org This sophisticated approach enables the development of highly customized probes to explore new nucleophilic sites on both well-studied and poorly annotated proteins. rsc.orgresearchgate.net

Conceptual Frameworks for Future Research Directions

The field of sulfonyl exchange chemistry continues to evolve, with several exciting future research directions poised to further impact chemical biology and medicine. A primary goal is to continue expanding the range of biomolecules that can be targeted. nih.gov While proteins have been the main focus, recent studies have demonstrated that sulfonyl exchange chemistry can be used to label RNA and carbohydrates, opening up new frontiers in understanding the roles of these essential biomolecules. rsc.orgrsc.org

Another key area of development is the creation of more sophisticated and selective chemical probes. This includes designing probes with enhanced cell permeability and metabolic stability for in vivo applications. nih.govnih.gov The development of new catalytic systems will enable the synthesis of more diverse and complex sulfonyl fluoride-containing libraries, increasing the chances of finding hits for difficult-to-drug targets. sigmaaldrich.com There is also significant interest in applying these covalent technologies to emerging therapeutic modalities, such as targeted protein degraders (e.g., PROTACs), where enhancing the binding affinity to an E3 ligase like cereblon can lead to more effective drugs. nih.gov By continuing to refine the design and application of sulfonyl-based probes, researchers will be better equipped to unravel complex biology and accelerate the discovery of new medicines. nih.govrsc.org

Integration of Synthetic, Computational, and Analytical Approaches

The exploration of this compound and its analogs in chemical biology is significantly enhanced by a synergistic approach that combines synthetic chemistry, computational modeling, and sophisticated analytical techniques. This integrated strategy allows for the rational design of novel compounds, prediction of their biological activities, and detailed characterization of their physicochemical properties and interactions with biological targets.

A notable example of this integrated approach is the use of computer-aided receptor modeling to analyze the structure-activity relationships (SAR) of a series of purine (B94841) nucleosides, including this compound. nih.gov In one such study, the comparative antileukemic activities of 21 novel nucleosides were determined in vitro using cultured L1210 cells. nih.gov These experimental data were then rationalized through a three-dimensional quantitative structure-activity relationship (3D-QSAR) method known as REMOTEDISC. nih.gov This computational model was built using the low-energy conformations of the active compounds, with sulfinosine (B54395), a closely related and potent antileukemic agent, serving as the reference structure. nih.gov

The process involved several key computational steps:

Conformational Analysis: Determining the low-energy conformations of the molecules to identify the most probable bioactive shapes.

Automated Superposition: Aligning the molecules based on shared physicochemical properties to identify common structural features.

Binding Site Construction: Building a hypothetical model of the biological target's binding site based on the superimposed structures.

Regression Analysis: Statistically determining the importance of different physicochemical properties at various regions of the modeled binding site to correlate with biological activity. nih.gov

This computational model successfully predicted the biological data with a high correlation coefficient (0.933), indicating its strong predictive power. nih.gov The synthesis of these compounds, often involving multi-step procedures starting from precursors like 6-chloropurine-2-sulfonyl fluoride, provides the physical molecules for biological testing and analytical characterization. researchgate.net Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are then employed to confirm the structures of the synthesized compounds, providing the precise atomic coordinates and stereochemistry needed for accurate computational modeling. researchgate.netresearchgate.net

This iterative cycle of synthesis, biological testing, analytical verification, and computational modeling allows researchers to refine their understanding of the SAR and design new analogs with potentially improved properties. For instance, the synthesis of various purine derivatives containing the sulfonamide moiety, followed by characterization using FT-IR, NMR, and mass spectrometry, provides the empirical data necessary to validate and improve computational models. acs.org

Exploring Uncharted Molecular Interactions

The integrated approach of synthesis, computation, and analysis is pivotal in uncovering and characterizing novel molecular interactions that govern the biological activity of this compound. Computational studies, in particular, have been instrumental in postulating and investigating interactions that are difficult to observe directly through experimental means alone.

Furthermore, techniques like Hirshfeld surface analysis, derived from high-resolution X-ray crystallography data, can be used to thoroughly investigate intermolecular interactions in the solid state, providing insights into the types of interactions—such as H···O and H···N contacts—that are most significant for crystal packing and potentially relevant for receptor binding. researchgate.net By combining the predictive power of computational models with the empirical data from synthetic and analytical chemistry, researchers can systematically explore the uncharted landscape of this compound's molecular interactions, paving the way for the development of more effective and specific therapeutic agents.

Conclusion and Future Research Trajectories

Synthesis of Key Research Findings and Their Implications

The body of research on Sulfonosine, a purine (B94841) nucleoside analogue, has yielded significant findings with considerable implications for anticancer therapy. A pivotal discovery is the dramatic shift in biological activity resulting from a subtle modification in its molecular structure compared to its precursors, sulfenosine (B45930) and 6-thioguanosine (B559654) (6TGR). Preclinical studies have demonstrated that the oxidation of the sulfur atom at the 6-position, which distinguishes this compound from sulfenosine, produces a compound with remarkable activity against experimental leukemia models. nih.gov

Crucially, this activity extends to leukemia cell lines that have developed resistance to both sulfenosine and 6TGR. nih.gov This finding carries profound implications for the treatment of cancers that have become refractory to conventional thiopurine-based therapies. The structural alteration to a fully oxidized sulfonamide not only enhances its antineoplastic potency but also appears to influence key pharmacological properties. nih.gov Reports suggest that this modification affects the compound's solubility, potential for different administration schedules, oral bioavailability, and its ability to penetrate the central nervous system (CNS). nih.gov These characteristics underscore the potential of this compound as a promising candidate for treating challenging hematological malignancies and potentially brain tumors or CNS metastases. The findings highlight how minor chemical modifications can overcome mechanisms of drug resistance, offering a valuable strategy in the development of next-generation chemotherapeutic agents. nih.gov

Identification of Remaining Fundamental Research Questions

Despite the promising preclinical data, several fundamental questions regarding this compound remain unanswered, warranting further investigation. A primary area of inquiry is the precise molecular mechanism by which this compound overcomes thiopurine resistance. While the structural change is known, the exact downstream cellular pathways and molecular interactions that allow it to bypass resistance mechanisms are not fully elucidated.

Another significant question revolves around the full spectrum of its biological targets. The current understanding links its activity to its purine analogue nature, suggesting interference with nucleic acid synthesis. However, whether it has other primary or secondary targets, such as specific kinases or other enzymes involved in cellular signaling, remains an open area of research. Furthermore, the mechanisms governing its improved penetration of the blood-brain barrier are not completely understood and require detailed investigation. nih.gov Elucidating the specific transporters and pathways involved could have broader implications for designing other CNS-active drugs. Finally, the long-term effects and the potential for the development of resistance to this compound itself are critical questions that need to be addressed before any potential clinical application.

Recommendations for Future Academic Research on this compound

Future academic research on this compound should be directed toward addressing the current gaps in knowledge and fully exploring its therapeutic potential. A multi-pronged approach encompassing synthetic chemistry, computational science, and systems biology will be essential.

The advancement of this compound from a laboratory curiosity to a viable clinical candidate hinges on the development of efficient and scalable synthetic methodologies. While methods for creating sulfonamides from thiols exist, future research should focus on creating novel synthetic protocols specifically optimized for this compound and its derivatives. This includes developing stereoselective syntheses to ensure the purity of the desired β-D-ribofuranosyl isomer, which is crucial for biological activity. Exploring one-pot synthesis methods or employing green chemistry principles could improve yield, reduce costs, and minimize environmental impact. Furthermore, creating synthetic pathways that allow for easy modification of the purine ring, the ribose moiety, and the sulfonamide group would facilitate the generation of a library of this compound analogues for structure-activity relationship (SAR) studies.

Computational modeling and predictive analytics offer powerful tools to accelerate the development of this compound. Future research should leverage these techniques to build robust models of this compound's interaction with its biological targets. Molecular docking and dynamics simulations can help elucidate the binding modes to key enzymes and predict how structural modifications might enhance affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by integrating experimental data with computational descriptors to predict the activity of novel analogues. Moreover, computational fluid dynamics (CFD) and pharmacokinetic modeling can be employed to simulate its distribution in the body, particularly its transport across the blood-brain barrier, helping to optimize delivery strategies for CNS malignancies. These predictive models can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The use of multi-omics technologies—genomics, proteomics, metabolomics—can provide a holistic view of the cellular response to this compound, revealing novel mechanisms of action and biomarkers of response or resistance. Studying the interaction of this compound with biological barriers and transport proteins is also critical for understanding its biodistribution and potential off-target effects. Investigating its activity in diverse biological contexts could uncover new therapeutic applications beyond its currently known antileukemic effects.

Q & A

What methodologies are essential for characterizing Sulfonosine’s physicochemical and structural properties in early-stage research?

Basic Research Question

To establish foundational data, researchers should prioritize:

- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability under varying conditions.

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- X-ray crystallography : To resolve crystal structure and stereochemical configuration, critical for understanding interaction mechanisms .

Methodological Note : Ensure reproducibility by documenting experimental conditions (e.g., solvent systems, temperature gradients) in the main manuscript or supplementary materials .

How can researchers design experiments to investigate this compound’s mechanism of action in cellular models?

Advanced Research Question

A robust experimental framework includes:

- Dose-response studies : Establish IC₅₀ values using viability assays (e.g., MTT or ATP-based assays) across multiple cell lines.

- Target identification : Combine siRNA knockdowns with proteomic profiling to map interaction networks.

- Time-course experiments : Monitor temporal changes in biomarker expression (e.g., Western blotting for apoptosis markers).

- Control groups : Include positive/negative controls and vehicle-treated cells to isolate compound-specific effects .

Data Contradiction Analysis : If results conflict with prior studies, validate assay conditions (e.g., cell passage number, serum concentration) and cross-validate using orthogonal methods (e.g., CRISPR vs. pharmacological inhibitors) .

What strategies are effective for resolving contradictions in reported biological activities of this compound across studies?

Advanced Research Question

Systematic approaches include:

- Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by experimental variables (e.g., cell type, dosage) to identify confounding factors .

- Sensitivity analysis : Test whether small changes in assay conditions (pH, incubation time) alter activity thresholds.

- Cross-validation : Replicate key findings in independent labs using standardized protocols .

- Statistical rigor : Apply multivariate regression to account for covariates like batch effects or genetic drift .

Example : If one study reports antiproliferative activity in leukemia cells but another finds no effect, compare culture media compositions or endotoxin levels in compound preparations .

How should researchers optimize in vivo pharmacokinetic studies for this compound to enhance translational relevance?

Advanced Research Question

Key considerations:

- Species selection : Use murine models with humanized metabolic pathways to predict human ADME (Absorption, Distribution, Metabolism, Excretion).

- Dosing regimens : Employ staggered dosing to assess cumulative effects and toxicity.

- Bioanalytical methods : Quantify plasma/tissue concentrations via LC-MS/MS, ensuring detection limits align with therapeutic ranges .

- Tissue distribution imaging : Utilize radiolabeled this compound with PET/CT for spatial-temporal resolution .

Data Interpretation : Normalize results to body surface area or allometric scaling for cross-species extrapolation .

What computational tools are recommended for predicting this compound’s off-target interactions and toxicity profiles?

Advanced Research Question

Integrate:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, ChEMBL).

- QSAR models : Train algorithms on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks.

- Network pharmacology : Map this compound’s targets onto disease pathways using platforms like STRING or Cytoscape .

- Machine learning : Apply random forest or neural networks to prioritize high-risk off-targets .

Validation : Cross-check predictions with in vitro high-throughput screening (HTS) panels for kinases, GPCRs, and ion channels .

How can researchers ensure ethical and statistically valid sample sizes in preclinical this compound studies?

Basic Research Question

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Power analysis : Use G*Power to calculate sample sizes based on effect size (Cohen’s d) and desired power (≥80%) .

- Ethical oversight : Adhere to ARRIVE guidelines for animal studies, minimizing cohorts while maintaining statistical rigor .

- Blinding and randomization : Mitigate bias in outcome assessments .

Documentation : Pre-register study designs on platforms like OSF or ClinicalTrials.gov to enhance transparency .

What are best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

Methodological steps:

- Scaffold diversification : Introduce functional groups (e.g., halogens, sulfonamides) at key positions while monitoring stability via accelerated degradation studies .

- Parallel synthesis : Use combinatorial chemistry to generate libraries for HTS.

- Crystallography-guided design : Modify moieties interfering with target binding pockets .

- Purification protocols : Validate derivative purity via HPLC-UV/ELSD and elemental analysis .

Data Reporting : Include synthetic yields, characterization data (¹H/¹³C NMR, HRMS), and spectral accession codes in supplementary materials .

How should conflicting data on this compound’s metabolic stability be addressed in grant proposals?

Advanced Research Question

Propose a three-phase plan :

In vitro reassessment : Test stability in human liver microsomes (HLM) and cytochrome P450 isoforms.

In vivo correlation : Compare rodent pharmacokinetics with in vitro half-life predictions.

Mechanistic studies : Identify enzymes responsible for discrepancies (e.g., CYP3A4 vs. CYP2D6 dominance) using isoform-specific inhibitors .

Grant Writing Tip : Frame contradictions as knowledge gaps, emphasizing the need for mechanistic clarity to advance therapeutic development .

What frameworks are optimal for formulating hypothesis-driven research questions about this compound’s role in epigenetic modulation?

Basic Research Question

Apply the PICO framework :

- Population : Cancer cell lines vs. primary cells.

- Intervention : this compound at varying dosages.

- Comparison : Existing epigenetic inhibitors (e.g., HDAC inhibitors).

- Outcome : Changes in DNA methylation/histone modification markers .

Hypothesis Example : “this compound inhibits DNA methyltransferases (DNMTs) in a dose-dependent manner, altering genome-wide methylation patterns in colorectal cancer cells.”

How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Advanced Research Question

Leverage:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : TMT or SILAC labeling to quantify protein abundance changes.

- Metabolomics : LC-MS-based profiling to map metabolic pathway disruptions.

- Data integration : Use platforms like OmicsNet or PaintOmics for cross-omics correlation .

Analytical Rigor : Apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., DAVID, KEGG) to prioritize high-confidence targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.